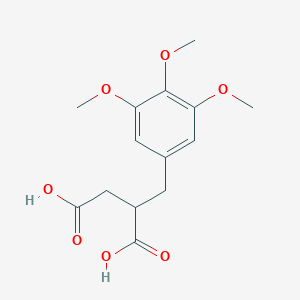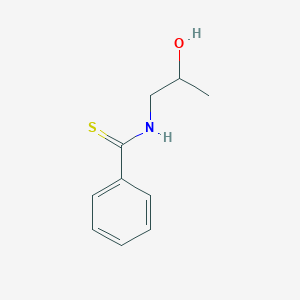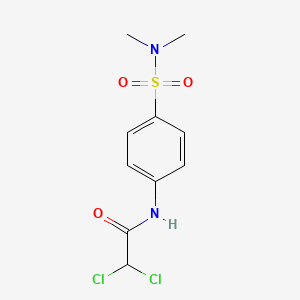
Acetanilide, 2,2-dichloro-4'-(dimethylsulfamoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- is a chemical compound with the molecular formula C10H12Cl2N2O3S and a molecular weight of 311.185 g/mol . It is an achiral molecule, meaning it does not have any stereocenters. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- typically involves the reaction of acetanilide with chlorinating agents and dimethylsulfamoyl chloride. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .
化学反応の分析
Types of Reactions
Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce a more oxidized form of the compound, while reduction may yield a more reduced form .
科学的研究の応用
Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
作用機序
The mechanism of action of Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Some compounds similar to Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- include:
- Acetanilide
- N-phenylacetamide
- 2,2-dichloro-N-(4-(dimethylamino)sulfonyl)phenylacetamide
Uniqueness
What sets Acetanilide, 2,2-dichloro-4’-(dimethylsulfamoyl)- apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various specialized applications in scientific research and industry .
特性
CAS番号 |
23280-38-8 |
|---|---|
分子式 |
C10H12Cl2N2O3S |
分子量 |
311.18 g/mol |
IUPAC名 |
2,2-dichloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)8-5-3-7(4-6-8)13-10(15)9(11)12/h3-6,9H,1-2H3,(H,13,15) |
InChIキー |
MFWVUCBXWYTVCK-UHFFFAOYSA-N |
正規SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide](/img/structure/B14004152.png)

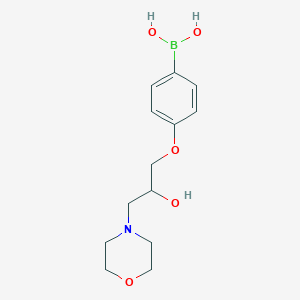
![4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14004174.png)
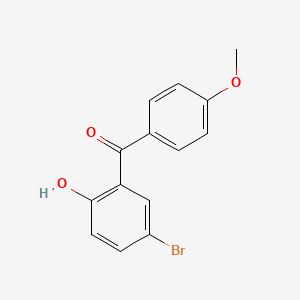
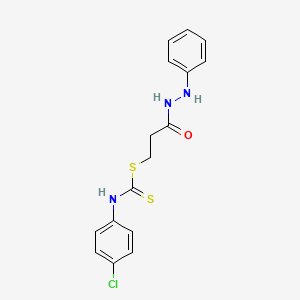
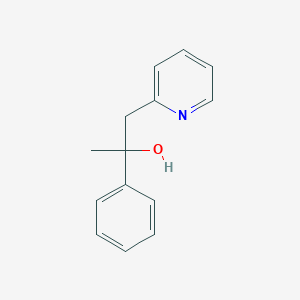
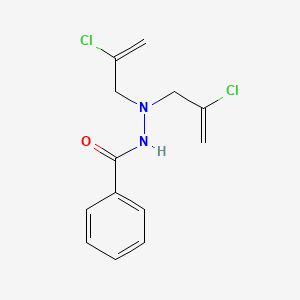
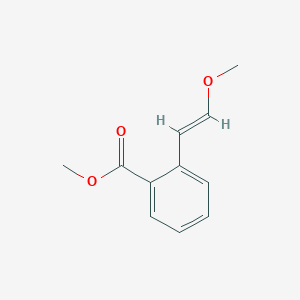
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
